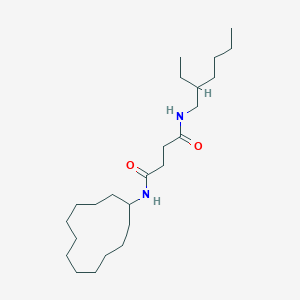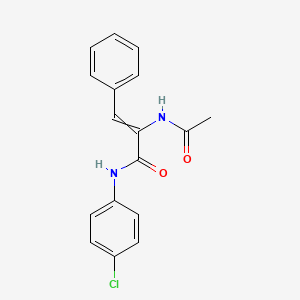
MART-1 (26-35) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MART-1 (26-35) (human) is a peptide fragment derived from the MART-1 protein, also known as Melan-A. This peptide consists of amino acids 26 to 35 of the MART-1 protein. MART-1 is a differentiation antigen expressed on the surface of melanocytes and is recognized by cytotoxic T cells. It is predominantly found in melanoma cells and is used as a biomarker for diagnostic purposes .
准备方法
Synthetic Routes and Reaction Conditions
MART-1 (26-35) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of MART-1 (26-35) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
化学反应分析
Types of Reactions
MART-1 (26-35) (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within the peptide sequence.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS for coupling amino acids.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like dithiothreitol (DTT) can be used to modify specific amino acid residues.
Major Products Formed
The primary product formed from these reactions is the MART-1 (26-35) (human) peptide itself. Depending on the specific reactions and conditions, modified peptides with oxidized or reduced residues may also be produced .
科学研究应用
MART-1 (26-35) (human) has several scientific research applications:
Cancer Immunotherapy: It is used as an epitope in cancer vaccines to stimulate an immune response against melanoma cells.
Diagnostic Biomarker: MART-1 (26-35) (human) is used as a biomarker for the diagnosis of melanoma.
Adoptive Cell Therapy: The peptide is used to engineer T cells with high-affinity T-cell receptors (TCRs) specific for MART-1, enhancing their ability to target melanoma cells.
Research Tool: MART-1 (26-35) (human) is used in various research studies to investigate T cell recognition, antigen presentation, and immune responses.
作用机制
MART-1 (26-35) (human) exerts its effects by being presented on the surface of melanoma cells in complex with major histocompatibility complex (MHC) molecules. This peptide-MHC complex is recognized by cytotoxic T cells, which then target and kill the melanoma cells. The molecular targets involved include the T-cell receptor (TCR) on cytotoxic T cells and the MHC molecules on melanoma cells. The pathway involves the activation of T cells, leading to the release of cytotoxic granules that induce apoptosis in the target cells .
相似化合物的比较
Similar Compounds
MART-1 (27-35): A slightly smaller peptide fragment with a similar function but lower binding affinity to MART-1-specific T cells.
MART-1 (26-35, Leu27): A mutated version with higher binding affinity and stability compared to the native MART-1 (26-35) peptide.
Uniqueness
MART-1 (26-35) (human) is unique due to its specific amino acid sequence, which provides a higher binding affinity towards MART-1-specific T cells compared to other similar peptides. This makes it a valuable tool in cancer immunotherapy and diagnostic applications .
属性
分子式 |
C42H74N10O14 |
|---|---|
分子量 |
943.1 g/mol |
IUPAC 名称 |
4-amino-5-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[[1-[(1-carboxy-2-methylpropyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66) |
InChI 键 |
TUIOKRGNEZUFAI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12461081.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide](/img/structure/B12461084.png)
![N-(4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-2-chlorophenyl)propanamide](/img/structure/B12461098.png)


![3,5-dibromo-N-[4-(diethylamino)phenyl]-2-iodobenzamide](/img/structure/B12461122.png)
![N-benzyl-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461128.png)
![Ethyl 4-{[1-(4-chlorobenzyl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12461129.png)
![2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]-N-(3-bromobenzyl)acetamide](/img/structure/B12461131.png)
![3-[(4-tert-butyl-2,6-dimethylbenzyl)sulfanyl]-4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12461132.png)

